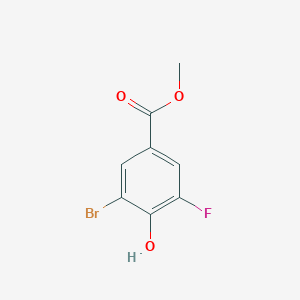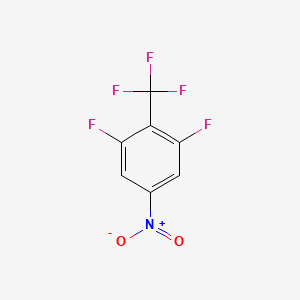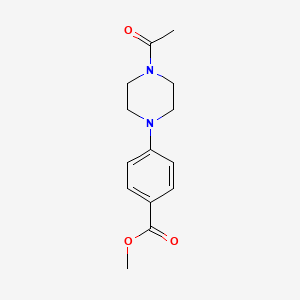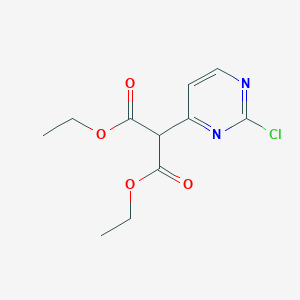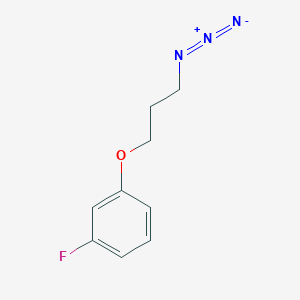
1-(3-Azidopropoxy)-3-fluorobenzene
Descripción general
Descripción
1-(3-Azidopropoxy)-3-fluorobenzene is a chemical compound with the following structural formula: . It contains an azide group (N₃) and a fluorine atom attached to a benzene ring via a propoxy linker.
Synthesis Analysis
The synthesis of this compound involves the coupling of azido and propargylated precursors via a click approach using 1,3-dipolar cycloaddition reaction . Specifically, 1-(3-azidopropoxy)-3-nitrobenzene is a key intermediate in the synthesis . The reaction proceeds through the following steps:
- Formation of 1-(3-azidopropoxy)-3-nitrobenzene : Starting from 3-nitrophenol, a series of reactions lead to the formation of 1-(3-azidopropoxy)-3-nitrobenzene .
- Click Reaction : The azido group in 1-(3-azidopropoxy)-3-nitrobenzene reacts with a propargylated precursor, resulting in the formation of 1-(3-Azidopropoxy)-3-fluorobenzene .
Molecular Structure Analysis
The molecular structure of 1-(3-Azidopropoxy)-3-fluorobenzene consists of a benzene ring with a fluorine atom and an azide group attached via a propoxy linker . The triazole moiety plays a crucial role in its chemical properties.
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Phosphodiesterase Inhibitors : 1-(3-Azidopropoxy)-3-fluorobenzene derivatives have been synthesized and evaluated for inotropic and chronotropic activity, showing potential as phosphodiesterase (PDE) inhibitors with applications in heart therapy (Baker et al., 1995).
Corrosion Inhibition : Some derivatives have shown promising results in inhibiting the acidic corrosion of steels, indicating potential applications in materials science and engineering (Negrón-Silva et al., 2013).
C−H···F Interactions in Crystal Structures : The study of C−H···F interactions in crystalline fluorobenzenes, including derivatives of 1-(3-Azidopropoxy)-3-fluorobenzene, has implications for understanding weak acceptor capabilities of the C−F group, which is crucial in crystallography and materials science (Thalladi et al., 1998).
Organometallic Chemistry : The role of fluorobenzenes in organometallic chemistry and transition-metal-based catalysis is significant, and derivatives of 1-(3-Azidopropoxy)-3-fluorobenzene could be used as solvents or ligands in these processes (Pike et al., 2017).
Biotransformation and Degradation : Studies on the degradation of fluorobenzene and its metabolites by certain bacteria have implications for environmental biotechnology and pollution control (Strunk & Engesser, 2013).
Cytochrome P-450 Catalyzed Hydroxylation : Research on the regioselectivity of cytochrome P-450 catalyzed hydroxylation of fluorobenzenes, which may include derivatives of 1-(3-Azidopropoxy)-3-fluorobenzene, can contribute to understanding drug metabolism and the development of pharmaceuticals (Rietjens et al., 1993).
Photophysics in Crystals : The study of the photophysics of 1,4-diethynyl-2-fluorobenzene in solutions and crystals provides insights into the effects of aggregation on the photophysical properties of similar compounds, with applications in materials science and photonics (Levitus et al., 2001).
PET Imaging : Labeling of double-stranded oligonucleotides (siRNA) with fluorine-18 using 1-(3-Azidopropoxy)-3-fluorobenzene derivatives for PET imaging demonstrates potential in molecular imaging and diagnostic applications (Mercier et al., 2011).
Mecanismo De Acción
- As a chemical sensor , 1-(3-Azidopropoxy)-3-fluorobenzene selectively interacts with mercury (Hg²⁺) ions. Quantum chemical calculations reveal charge transfer and energy changes upon Hg²⁺ adsorption .
- Its photophysical properties make it suitable for detecting Hg²⁺ ions, even at low concentrations .
Propiedades
IUPAC Name |
1-(3-azidopropoxy)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O/c10-8-3-1-4-9(7-8)14-6-2-5-12-13-11/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOASTRALKYALY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azidopropoxy)-3-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



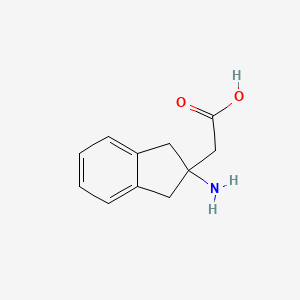
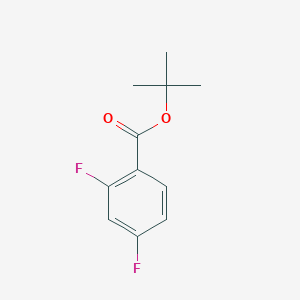

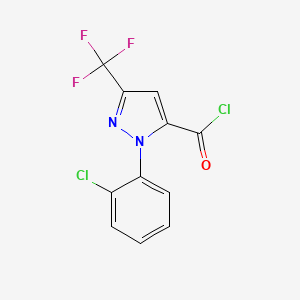
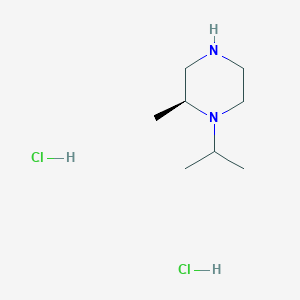
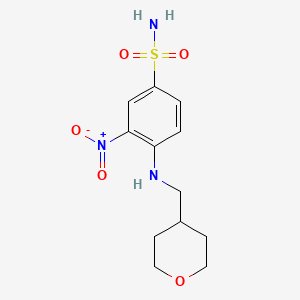
![Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1398835.png)
